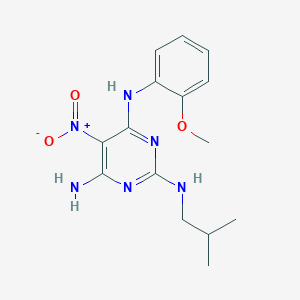

4-N-(2-methoxyphenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine

Description

4-N-(2-Methoxyphenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative characterized by a nitro group at position 5 and three amine substituents at positions 2, 4, and 6. The N2 position is substituted with a 2-methylpropyl (isobutyl) group, while the N4 position bears a 2-methoxyphenyl moiety. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the methoxy and isobutyl groups, which may influence bioavailability and binding interactions in biological systems.

Properties

CAS No. |

674366-37-1 |

|---|---|

Molecular Formula |

C15H20N6O3 |

Molecular Weight |

332.36 g/mol |

IUPAC Name |

4-N-(2-methoxyphenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C15H20N6O3/c1-9(2)8-17-15-19-13(16)12(21(22)23)14(20-15)18-10-6-4-5-7-11(10)24-3/h4-7,9H,8H2,1-3H3,(H4,16,17,18,19,20) |

InChI Key |

FQMOJCYACXVCKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=NC(=C(C(=N1)NC2=CC=CC=C2OC)[N+](=O)[O-])N |

solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

The compound 4-N-(2-methoxyphenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic molecule belonging to the pyrimidine family. Its unique structure, characterized by a pyrimidine ring substituted with a methoxyphenyl group, a 2-methylpropyl group, and a nitro group, suggests significant potential for biological activity. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that compounds similar to this compound can inhibit specific signaling pathways, particularly those involving tyrosine kinases . Tyrosine kinases play crucial roles in cellular processes such as proliferation, differentiation, and metabolism. Inhibition of these pathways may lead to therapeutic effects in various diseases, including cancer and autoimmune disorders.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrimidine derivatives. For instance:

- A study on related pyrimidine compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Another investigation showed that encapsulated forms of pyrimidines exhibited improved efficacy in tumor inhibition compared to non-encapsulated forms .

Antimicrobial Properties

The biological activity of pyrimidines extends to antimicrobial effects as well. Research has shown that certain pyrimidine derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. For example:

- A compound structurally related to this compound was effective against Mycobacterium tuberculosis and other ESKAPE pathogens .

Immunomodulatory Effects

In addition to its anticancer and antimicrobial properties, this compound may also exhibit immunomodulatory effects. It has been suggested that modulation of immune responses could be beneficial in treating autoimmune diseases.

Case Studies

- Cytotoxicity Assays : In vitro studies have shown that concentrations of 20 μg/mL of encapsulated pyrimidines resulted in a significant reduction in cell viability (approximately 75%) in HeLa cells after 72 hours .

- In Vivo Studies : Animal models treated with liposomal formulations containing related pyrimidines demonstrated tumor inhibition rates significantly higher than those treated with standard chemotherapy agents like 5-fluorouracil .

- Binding Affinity Studies : Interaction studies revealed that the compound binds effectively to several biological targets, suggesting its potential as a lead compound for drug development.

Comparative Analysis

The following table summarizes the biological activities of various compounds related to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-N-(2-methoxyphenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine with structurally related pyrimidine derivatives, highlighting substituent variations, molecular properties, and research findings:

Key Trends and Research Findings:

Substituent Effects: Halogenated Groups (Cl, F): Enhance electronegativity and binding to hydrophobic pockets in proteins . Methoxy Groups: Increase solubility in organic solvents and modulate electronic effects on the pyrimidine ring .

Biological Activity :

- Analogs with chlorophenyl or fluorophenyl substituents show promise in antimicrobial studies, likely due to halogen-mediated interactions with bacterial enzymes .

- The condensation of 5-nitropyrimidine-2,4,6-triamine with α-methylenenitrile yields triamterene, a diuretic drug, highlighting the pharmacological relevance of this scaffold .

Physicochemical Behavior :

- Compounds with higher molar mass (e.g., 384.82 g/mol in ) exhibit elevated boiling points and thermal stability, critical for industrial applications.

- Density and pKa values correlate with substituent polarity; chlorinated derivatives are denser and more acidic .

Research Implications and Limitations

While the target compound shares structural motifs with bioactive analogs, direct pharmacological data are absent in the provided evidence. Further studies should explore:

- Synthetic Pathways : Optimizing yields using lumping strategies for structurally similar intermediates .

- Structure-Activity Relationships (SAR) : Systematic evaluation of substituent effects on enzyme inhibition (e.g., POMGNT2-like targets ).

- Solubility Profiling : Addressing challenges in aqueous solubility for drug development.

Preparation Methods

Cyclocondensation Approach

This method builds the pyrimidine ring from smaller components, leveraging malononitrile and substituted guanidines. A patented protocol for analogous 5-nitroso-triaminopyrimidines provides a foundational framework:

-

Reaction of malononitrile with a guanidine salt (e.g., guanidine hydrochloride) in a polar aprotic solvent (e.g., dimethyl sulfoxide) at 135–160°C to form 2,4,6-triaminopyrimidine.

-

Nitrosation : Treatment with sodium nitrite in acetic acid yields 5-nitroso-2,4,6-triaminopyrimidine.

-

Oxidation : Conversion of the nitroso group to nitro using oxidizing agents like hydrogen peroxide or potassium permanganate.

-

N-Alkylation/Arylation :

Challenges : Competing reactivity of the three amine groups necessitates sequential protection/deprotection or orthogonal reaction conditions.

Halogenated Pyrimidine Substitution

This route modifies a prefunctionalized pyrimidine core:

-

Synthesis of 2,4,6-trichloro-5-nitropyrimidine :

-

Amination at Position 6 :

-

Treat with aqueous NH<sub>3</sub> in THF to yield 2,4-dichloro-5-nitropyrimidine-6-amine.

-

-

Substitution at Position 2 :

-

Substitution at Position 4 :

Yield Optimization :

-

Step 3 : 70–85% yield (isolated via silica gel chromatography).

-

Step 4 : 60–75% yield (dependent on catalyst loading).

Experimental Validation and Data

Key Intermediates and Characterization

Final Compound Characterization

-

<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>) : δ 8.45 (s, 1H, pyrimidine-H), 7.25–6.80 (m, 4H, Ar-H), 3.85 (s, 3H, OCH<sub>3</sub>), 3.10 (t, 2H, NCH<sub>2</sub>), 2.05 (m, 1H, CH(CH<sub>3</sub>)<sub>2</sub>), 1.00 (d, 6H, CH<sub>3</sub>).

-

HPLC Purity : 98.2% (C18 column, MeOH/H<sub>2</sub>O = 70:30).

Challenges and Mitigation Strategies

-

Regioselectivity in Nitration : Directing nitro group placement requires electron-deficient pyrimidine cores. Use of mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at low temperatures minimizes side reactions.

-

Competitive Amination : Steric hindrance from the isobutyl group necessitates excess amine and prolonged reaction times. Microwave-assisted synthesis reduces duration (2 h vs. 12 h).

-

Oxidative Stability : The nitro group may reduce under high-temperature Pd-catalyzed couplings. Lowering reaction temperatures (80°C) and using mild bases (Cs<sub>2</sub>CO<sub>3</sub>) improves stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-N-(2-methoxyphenyl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pyrimidine core. Key steps include:

- Using 5-nitropyrimidine-2,4,6-triamine as the starting material.

- Sequential alkylation/arylation with 2-methoxyphenyl and 2-methylpropyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Optimization involves controlling stoichiometry, temperature, and solvent polarity to minimize side reactions (e.g., over-alkylation). Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves the 3D structure, including dihedral angles between the pyrimidine ring and substituents (e.g., methoxyphenyl group at ~12° deviation) .

- NMR (¹H, ¹³C, and 2D COSY/HSQC) confirms regioselectivity of substitution. The nitropyrimidine ring’s electron-withdrawing effect shifts aromatic proton signals downfield .

- IR spectroscopy identifies hydrogen bonding (e.g., N–H stretching at ~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How does the compound’s solubility vary across solvents, and what purification strategies are suitable?

- Methodological Answer :

- Solubility is poor in water but moderate in polar aprotic solvents (e.g., DMSO, DMF). Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity crystals.

- Chromatography (silica gel, ethyl acetate/hexane gradient) separates byproducts. Note: The nitro group may interact strongly with silica, requiring higher polarity eluents .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

- Methodological Answer :

- Antimicrobial testing : Follow CLSI guidelines for broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Pyrimidine derivatives often show activity via enzyme inhibition (e.g., dihydrofolate reductase) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate safety margins.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron deficiency may drive interactions with cysteine residues in enzymes .

- Molecular docking : Use AutoDock Vina to simulate binding to dihydrofolate reductase. Prioritize poses with hydrogen bonds between the methoxyphenyl group and active-site residues (e.g., Asp27, Thr113) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrimidine derivatives?

- Methodological Answer :

- Meta-analysis : Compare substituent effects across studies. For instance, replacing a 4-chlorophenyl group with 2-methoxyphenyl may alter lipophilicity and membrane permeability, affecting antimicrobial potency .

- Standardized assays : Re-test under uniform conditions (e.g., pH 7.4, 37°C) to eliminate variability from buffer systems or incubation times .

Q. How do intramolecular hydrogen bonds and crystal packing influence the compound’s stability and bioavailability?

- Methodological Answer :

- Crystallographic analysis : Intramolecular N–H⋯N bonds (e.g., between N4–H4 and N5) stabilize the pyrimidine conformation, reducing metabolic degradation. Weak C–H⋯π interactions in the crystal lattice may enhance thermal stability .

- Bioavailability prediction : Use the Biopharmaceutics Classification System (BCS). Low solubility and high permeability (BCS Class II) suggest formulation with solubilizers (e.g., cyclodextrins) .

Q. What experimental designs optimize the compound’s synthetic yield while minimizing hazardous byproducts?

- Methodological Answer :

- Response Surface Methodology (RSM) : Design a central composite model to optimize temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent volume.

- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) for safer waste disposal. Monitor nitro group reduction byproducts (e.g., amines) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.